molecular formula C22H24O6 B13773634 4-Benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene CAS No. 71010-67-8

4-Benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene

Cat. No.: B13773634
CAS No.: 71010-67-8
M. Wt: 384.4 g/mol
InChI Key: LVHVRJJIOYMJCX-UHFFFAOYSA-N
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Description

Styrene, allyl alcohol polymer, benzoate, succinate is a complex polymer that combines the properties of styrene, allyl alcohol, benzoate, and succinate. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties. It is a hard, low molecular weight, thermoplastic material containing a high percentage of primary hydroxyls and aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of styrene, allyl alcohol polymer, benzoate, succinate typically involves radical polymerization. This process starts with the initiation reaction, where radicals are formed using initiators like benzoyl peroxide. The radicals then induce the cleavage of the pi bond in styrene, resulting in a benzylic radical that propagates the polymerization . The polymerization process can be controlled to achieve the desired molecular weight and properties.

Industrial Production Methods

In industrial settings, the polymerization of styrene and allyl alcohol is carried out in pressurized reactors at high temperatures using initiators like di-t-butyl peroxide. The feed of the more reactive styrene monomer and the initiator are programmed gradually to ensure a uniform comonomer distribution in the copolymers .

Chemical Reactions Analysis

Types of Reactions

Styrene, allyl alcohol polymer, benzoate, succinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.

    Reduction: The polymer can be reduced to form alcohols.

    Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted aromatic compounds. These products can be further utilized in various industrial applications.

Mechanism of Action

The mechanism of action of styrene, allyl alcohol polymer, benzoate, succinate involves the formation of crosslinks with polymers containing carboxyl, anhydride, halide, and isocyanate functional groups. The primary hydroxyls in the polymer enable these crosslinking reactions, enhancing the adhesion, gloss, weatherability, water-resistance, chemical resistance, and hardness of the resulting materials .

Properties

CAS No.

71010-67-8

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

4-benzoyloxy-4-oxobutanoic acid;prop-2-en-1-ol;styrene

InChI

InChI=1S/C11H10O5.C8H8.C3H6O/c12-9(13)6-7-10(14)16-11(15)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8;1-2-3-4/h1-5H,6-7H2,(H,12,13);2-7H,1H2;2,4H,1,3H2

InChI Key

LVHVRJJIOYMJCX-UHFFFAOYSA-N

Canonical SMILES

C=CCO.C=CC1=CC=CC=C1.C1=CC=C(C=C1)C(=O)OC(=O)CCC(=O)O

Origin of Product

United States

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